3-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide
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Overview
Description
3-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Fluoroethyl Group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide under basic conditions.
Amination and Carboxamide Formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amino group or the pyrazole ring.
Reduction: Reduction reactions may target the carboxamide group or the pyrazole ring.
Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases.
Industry: Utilized in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action of 3-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group may enhance its binding affinity, while the pyrazole ring can interact with active sites through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1H-pyrazole-4-carboxamide: Lacks the diethyl and fluoroethyl groups, which may affect its biological activity.
N,N-Diethyl-1H-pyrazole-4-carboxamide: Lacks the amino and fluoroethyl groups, potentially altering its chemical reactivity.
1-(2-Fluoroethyl)-1H-pyrazole-4-carboxamide: Lacks the amino and diethyl groups, which may influence its pharmacokinetic properties.
Uniqueness
3-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide is unique due to the combination of its functional groups, which can confer specific chemical and biological properties. The presence of the fluoroethyl group, in particular, may enhance its stability and binding affinity in biological systems.
Properties
Molecular Formula |
C10H17FN4O |
---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
3-amino-N,N-diethyl-1-(2-fluoroethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C10H17FN4O/c1-3-14(4-2)10(16)8-7-15(6-5-11)13-9(8)12/h7H,3-6H2,1-2H3,(H2,12,13) |
InChI Key |
NLWRTINZPHHRQR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CN(N=C1N)CCF |
Origin of Product |
United States |
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